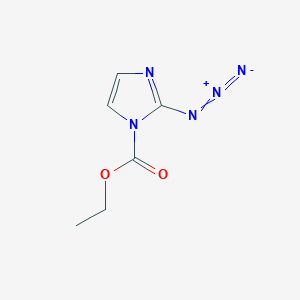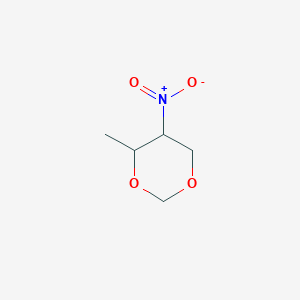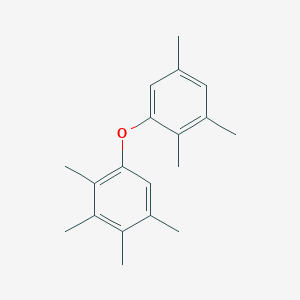
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene is an aromatic hydrocarbon compound characterized by a benzene ring substituted with four methyl groups and a phenoxy group substituted with three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene typically involves the alkylation of a tetramethylbenzene derivative with a trimethylphenol derivative under Friedel-Crafts alkylation conditions. Common reagents used in this process include aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Reduced aromatic compounds
Substitution: Nitro derivatives, sulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetramethylbenzene:
1,2,3,5-Tetramethylbenzene:
1,2,4,5-Tetramethylbenzene:
Uniqueness
1,2,3,4-Tetramethyl-5-(2,3,5-trimethylphenoxy)benzene is unique due to the presence of both tetramethyl and trimethylphenoxy substituents, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
62787-18-2 |
|---|---|
Molekularformel |
C19H24O |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1,2,3,4-tetramethyl-5-(2,3,5-trimethylphenoxy)benzene |
InChI |
InChI=1S/C19H24O/c1-11-8-12(2)15(5)18(9-11)20-19-10-13(3)14(4)16(6)17(19)7/h8-10H,1-7H3 |
InChI-Schlüssel |
UMQJKKDCRPOIAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=C(C(=C2)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


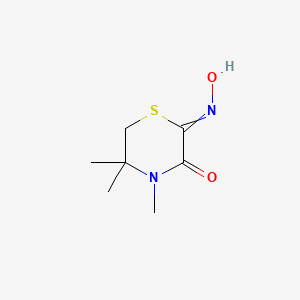



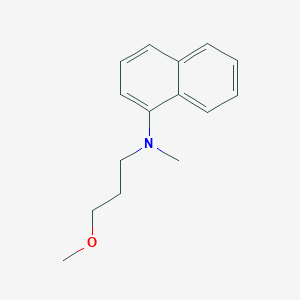


![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
